molecular formula C16H11N3O2S B14509307 2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- CAS No. 62878-58-4

2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-

Cat. No.: B14509307
CAS No.: 62878-58-4
M. Wt: 309.3 g/mol
InChI Key: FAWSFNVUERYNAB-UHFFFAOYSA-N
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Description

2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- typically involves the condensation of 2-thiazolamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- is unique due to its specific structural features, such as the presence of both nitrophenyl and phenyl groups attached to the thiazole ring. These structural attributes contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

62878-58-4

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

1-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C16H11N3O2S/c20-19(21)15-9-5-4-8-13(15)10-17-16-18-14(11-22-16)12-6-2-1-3-7-12/h1-11H

InChI Key

FAWSFNVUERYNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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